6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H10ClN3O3 |
|---|---|
Molecular Weight |
243.65 g/mol |
IUPAC Name |
6-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10ClN3O3/c10-7-5-6(8(14)15)11-9(12-7)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) |
InChI Key |
PVNDKUQHEZUXOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Pyrimidine Derivatives
The most common approach involves starting from a pyrimidine precursor bearing suitable functional groups, followed by selective chlorination at the 6-position:
- Starting Material: Pyrimidine-4-carboxylic acid derivatives or related heterocycles such as orotic acid or pyrimidine-4-carboxamides.
- Chlorination Reagent: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for regioselective chlorination, converting the 4-carboxylic acid group into a chlorinated intermediate.
- Dissolve pyrimidine-4-carboxylic acid in POCl₃ under inert atmosphere.
- Reflux the mixture at elevated temperature (~80-100°C) for several hours, monitoring progress via TLC or HPLC.
- Quench the reaction with ice-cold water, leading to hydrolysis of excess chlorinating agent and formation of 6-chloropyrimidine-4-carboxylic acid.
- The regioselectivity favors chlorination at the 6-position owing to electronic effects.
- The reaction often requires careful control of temperature to prevent overchlorination or degradation.
Nucleophilic Substitution with Morpholine Derivative
Following chlorination, the next step involves nucleophilic substitution of the chlorine atom at the 2-position:
- Nucleophile: Morpholine, or a morpholine derivative such as morpholine-4-ylamine.
- Reaction Conditions: Reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K₂CO₃) to facilitate substitution.
- Dissolve 6-chloropyrimidine-4-carboxylic acid in DMF.
- Add morpholine and potassium carbonate.
- Heat the mixture at 100-120°C under nitrogen atmosphere for 12-24 hours.
- After completion, cool and extract with water and organic solvents, then purify via column chromatography.
- Formation of 6-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid with high regioselectivity.
Alternative Synthetic Routes via Amide Formation
Recent research indicates that pyrimidine-4-carboxylic acids can be synthesized via amide intermediates, followed by chlorination and substitution:
- Step 1: Synthesize pyrimidine-4-carboxamide derivatives via reaction of pyrimidine-4-carbonyl chloride with amines.
- Step 2: Chlorinate at the 6-position using POCl₃.
- Step 3: Substitute the 2-position with morpholine derivatives.
This route allows for modular modifications and high yields, especially when employing microwave-assisted synthesis to accelerate reactions.
Summary of Preparation Methods with Data Table
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| A. Direct Chlorination & Nucleophilic Substitution | Pyrimidine-4-carboxylic acid | POCl₃, Morpholine, K₂CO₃ | Reflux (80-120°C), 12-24h | 70-85% | Regioselective chlorination at 6-position |
| B. Oxidation of Methyl Precursors | Methyl pyrimidine derivatives | KMnO₄, H₂SO₄ | Reflux, 4-8h | 65-78% | Converts methyl to carboxylic acid |
| C. Amide Intermediate Route | Pyrimidine-4-carbonyl chloride | Amine derivatives | Reflux in suitable solvent | 60-75% | Modular, microwave-assisted possible |
Research Findings and Literature Diversity
- Regioselectivity and Yield Optimization: Studies indicate that controlling temperature and reagent equivalents enhances regioselectivity during chlorination, with yields exceeding 80% under optimized conditions.
- Microwave-Assisted Synthesis: Recent advances demonstrate significant reductions in reaction times and improved yields, especially in amide formation and chlorination steps.
- Catalytic Carboxylation: Emerging methods utilize catalytic CO₂ fixation, providing environmentally friendly routes to pyrimidine carboxylic acids.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing other substituents.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of substituents and their effects is summarized below:
Key Observations :
- Electronic Effects : The chlorine atom in the target compound (position 6) increases electrophilicity compared to methyl or bromine substituents, influencing reactivity in nucleophilic substitution reactions .
- Solubility : The morpholine group enhances water solubility compared to methyl or aryl substituents, as seen in 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid .
Physicochemical Properties
| Property | Target Compound | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 4-(2-Chloropyrimidin-4-yl)morpholine |
|---|---|---|---|
| LogP | ~1.2 (estimated) | ~0.8 | ~0.5 |
| Solubility (mg/mL) | >10 (aqueous) | ~5 | ~20 |
| pKa (COOH) | ~2.5 | ~2.3 | N/A |
Notes: The target compound’s higher solubility compared to methyl-substituted analogs is attributed to morpholine’s polarity .
Biological Activity
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid, also known as 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with a chlorine substitution and a morpholine group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀ClN₃O₃, with a molecular weight of approximately 243.65 g/mol. The structural components include:
- Pyrimidine ring : A six-membered aromatic ring containing nitrogen.
- Chlorine atom : Substituted at the 5-position, influencing biological activity.
- Morpholine group : Contributing to membrane permeability and bioavailability.
- Carboxylic acid functional group : Potentially involved in hydrogen bonding interactions with biological targets.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit various enzyme systems involved in cancer progression, particularly through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes associated with cell signaling pathways in cancer cells. In vitro assays suggest that it can effectively bind to these targets, leading to antiproliferative effects on cancer cell lines such as HepG2 and MDA-MB-231 .
- Cell Cycle Modulation : Flow cytometry studies demonstrated that treatment with this compound alters the distribution of cells across different phases of the cell cycle. Specifically, an increase in the G0-G1 phase and a decrease in the S and G2/M phases were observed, indicating an arrest in cell proliferation .
- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This suggests its potential as a therapeutic agent for cancers characterized by abnormal cell survival.
Antioxidant Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit antioxidant properties by neutralizing free radicals and reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. SAR studies have identified critical modifications that enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution at 5-position | Increases potency against cancer cell lines |
| Morpholine group | Enhances membrane permeability |
| Carboxylic acid group | Facilitates binding interactions with target proteins |
Compounds with similar structures have shown varying degrees of cytotoxicity and enzyme inhibition, highlighting the importance of specific functional groups in determining biological activity .
Case Studies
- HepG2 Cell Line Study : A study demonstrated that treatment with this compound resulted in a significant increase in apoptosis rates compared to control groups. The percentage of apoptotic cells rose from 0.51% in untreated cells to 15.63% after treatment .
- Kinase Inhibition Assays : Molecular docking simulations revealed that this compound binds effectively to specific kinases involved in tumor growth, providing insights into its mechanism of action and aiding rational drug design efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
